molecular formula C10H10N2O2 B12275306 1-Phenylpiperazine-2,3-dione CAS No. 59702-39-5

1-Phenylpiperazine-2,3-dione

Cat. No.: B12275306
CAS No.: 59702-39-5
M. Wt: 190.20 g/mol
InChI Key: QGXIJXDWEWFSKI-UHFFFAOYSA-N
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Description

1-Phenylpiperazine-2,3-dione is a heterocyclic organic compound featuring a piperazine ring substituted with a phenyl group and two keto groups at positions 2 and 3. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of this compound.

Scientific Research Applications

1-Phenylpiperazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-Phenylpiperazine-2,3-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

59702-39-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-phenylpiperazine-2,3-dione

InChI

InChI=1S/C10H10N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13)

InChI Key

QGXIJXDWEWFSKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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